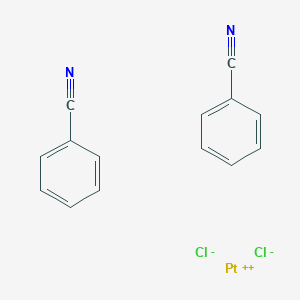

cis-Di(benzonitrile)dichloroplatinum (II)

Description

Significance as a Precursor and Reagent in Organometallic Chemistry

The utility of cis-di(benzonitrile)dichloroplatinum(II) in organometallic chemistry is largely attributed to the weakly coordinating nature of the benzonitrile (B105546) ligands. wikipedia.org These ligands are readily displaced by stronger nucleophiles, providing a convenient route to a wide array of platinum(II) derivatives. This property has established the complex as a key starting material for the synthesis of various organoplatinum compounds. samaterials.com

One of the primary applications of this compound is as a catalyst or precatalyst in a variety of organic reactions. samaterials.comthermofisher.com It has been demonstrated to be effective in catalyzing:

Asymmetric hydroformylation reactions sigmaaldrich.com

Allylation reactions sigmaaldrich.com

Carbene insertion into O-H bonds of alcohols sigmaaldrich.com

Cyclopropanation reactions sigmaaldrich.com

Hydrosilylation reactions sigmaaldrich.com

The cis configuration of the chloride ligands is often retained in subsequent reactions, which is crucial for the synthesis of certain platinum-based therapeutics and other stereospecific complexes. The analogous palladium complex, bis(benzonitrile)palladium(II) dichloride, is also a widely used reagent, and its chemistry often parallels that of the platinum compound. wikipedia.org

The reactivity of cis-di(benzonitrile)dichloroplatinum(II) extends to its interaction with various organic molecules. For instance, it reacts with tertiary amines to form η¹-ylidic complexes. rsc.org This reactivity underscores its role in the activation of organic substrates and the formation of new carbon-metal bonds.

Historical Context of Platinum(II) Nitrile Complexes Research

The study of platinum-group metals and their complexes has a rich history, with significant developments occurring over the past few centuries. pageplace.de Platinum(II) complexes, in particular, have been a subject of intense research since the discovery of cisplatin's anticancer properties. mdpi.comnih.gov This discovery spurred extensive investigation into the coordination chemistry of platinum(II) with a variety of ligands, including nitriles.

Nitriles are classified as L-type ligands, meaning they are charge-neutral Lewis bases. wikipedia.org Their ability to coordinate to transition metals has been known for a considerable time. In the context of platinum(II) chemistry, nitrile complexes are often employed as convenient intermediates due to the lability of the nitrile ligand. wikipedia.org This allows for the synthesis of a broad range of platinum compounds that might be otherwise difficult to access.

The development of platinum(II) nitrile complexes is part of a broader effort to synthesize and characterize coordination compounds with tunable electronic and steric properties. acs.org The ability to systematically vary the nitrile ligand allows for fine-tuning of the reactivity and catalytic activity of the resulting metal complexes. nih.gov Research in this area has contributed significantly to our understanding of fundamental concepts in coordination chemistry, such as ligand exchange reactions, reaction mechanisms, and the nature of the metal-ligand bond. nih.gov

Scope and Research Trajectories of cis-Di(benzonitrile)dichloroplatinum(II) Studies

Current and future research involving cis-di(benzonitrile)dichloroplatinum(II) continues to expand upon its established roles in synthesis and catalysis. One significant area of investigation is its application in the development of novel catalytic systems. The ability to easily introduce chiral ligands by displacing the benzonitrile groups makes this complex an attractive precursor for catalysts in asymmetric synthesis.

Furthermore, the fundamental coordination chemistry of platinum(II) nitrile complexes remains an active area of research. Studies focus on the kinetics and mechanisms of ligand substitution reactions involving cis-di(benzonitrile)dichloroplatinum(II). scu.edu For example, photochemical studies have investigated the photosubstitution of this complex in various solvents. scu.edu

Recent research has also explored the potential of cis-di(benzonitrile)dichloroplatinum(II) in medicinal chemistry. A 2023 study highlighted its ability to interrupt the PD-1/PD-L1 interaction by binding to PD-1, suggesting that platinum compounds could be potential immune checkpoint inhibitors for cancer treatment. nih.gov This opens up a new avenue of research for this well-established coordination compound, moving beyond its traditional applications in synthesis and catalysis.

The versatility of cis-di(benzonitrile)dichloroplatinum(II) ensures its continued relevance in both fundamental and applied chemical research. Future studies are likely to focus on the design of more sophisticated catalysts derived from this precursor, the exploration of its reactivity in novel chemical transformations, and the further investigation of its potential biological applications.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzonitrile;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJRCRIROYMRKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164090 | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15617-19-3, 14873-63-3 | |

| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum (II), bis(benzonitrile)dichloro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015617193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Mechanistic Investigations

Conventional Synthetic Routes to cis-Di(benzonitrile)dichloroplatinum(II)

The preparation of cis-di(benzonitrile)dichloroplatinum(II) is most commonly achieved through the direct reaction of a platinum(II) salt with benzonitrile (B105546). Variations of this approach and other related strategies constitute the primary methods for accessing platinum(II) nitrile complexes.

The most direct and widely cited method for synthesizing di(benzonitrile)dichloroplatinum(II) involves the reaction of platinum(II) chloride (PtCl₂) with benzonitrile (PhCN). This method, originally proposed by Kharasch et al., typically involves suspending anhydrous platinum(II) chloride in an excess of neat benzonitrile. reddit.com The reaction is generally stirred at or slightly above room temperature for an extended period, often 24 hours or more, until the solid PtCl₂ dissolves to form a clear solution. reddit.comresearchgate.net

Upon completion, a yellow precipitate of the product can be obtained by cooling the reaction mixture or by adding a non-polar solvent like n-hexane. researchgate.net It is a critical finding that this reaction does not exclusively yield the cis isomer; instead, it produces a mixture of both cis- and trans-di(benzonitrile)dichloroplatinum(II). reddit.comcapes.gov.br The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature. reddit.com

A typical laboratory procedure involves stirring platinum(II) chloride (0.5 g) in excess benzonitrile (16 mL) for 24 hours at 30°C. researchgate.net The resulting product is then precipitated, collected by filtration, and washed with hexane. researchgate.net Subsequent purification is necessary to isolate the desired cis isomer from the trans byproduct. researchgate.net

While the direct reaction with PtCl₂ is common for the benzonitrile derivative, alternative strategies are well-established for other platinum(II) nitrile complexes, which inform the broader synthetic landscape. A widely used technique for synthesizing complexes with other nitriles, such as acetonitrile (B52724), involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the respective nitrile in an aqueous solution. longdom.orgacs.org This method has been successfully employed to prepare cis-bis(acetonitrile)dichloroplatinum(II). acs.org

This approach offers an alternative starting material to the often less reactive PtCl₂. The reaction of K₂[PtCl₄] with 1-methylnitropyrazole derivatives has also been shown to produce a series of novel platinum(II) complexes. rsc.org Furthermore, the interaction of the clathrate Pt₆Cl₁₂ with various nitriles (RCN) can produce [Pt(RCN)₂Cl₂] complexes as a mixture of cis and trans isomers. longdom.org These alternative routes highlight the versatility of platinum(II) precursors in coordinating with nitrile ligands.

Isomer Control and Stereoselective Synthesis

A significant challenge in the synthesis of di(benzonitrile)dichloroplatinum(II) is controlling the stereochemical outcome to selectively produce the cis isomer. The isomeric ratio is sensitive to reaction conditions, and subsequent purification is almost always required to obtain stereochemically pure samples.

The temperature at which the synthesis is conducted has a profound and predictable effect on the resulting ratio of cis to trans isomers. reddit.com Detailed studies on the reaction between PtCl₂ and benzonitrile have shown that lower temperatures favor the formation of the cis isomer, which is considered the kinetically favored product. reddit.comacs.org Conversely, as the reaction temperature increases, the proportion of the thermodynamically more stable trans isomer increases significantly. reddit.com

For the analogous bis(acetonitrile) complex, reacting K₂[PtCl₄] with acetonitrile at 25°C yields a precipitate that is predominantly the cis isomer. acs.org However, conducting the same reaction at 75°C results in the trans isomer being the major component, with the cis isomer constituting less than 1% of the precipitate. acs.org This temperature-dependent equilibrium provides a crucial handle for manipulating the isomeric composition of the crude product.

| Complex | Reaction Temperature | Predominant Isomer Formed | Reference |

|---|---|---|---|

| [PtCl₂(PhCN)₂] | Room Temperature (26°C) | cis | reddit.com |

| [PtCl₂(PhCN)₂] | High Temperatures (60-180°C) | trans (ratio increases with temp.) | reddit.com |

| [PtCl₂(NCMe)₂] | Low Temperature (25°C) | cis (kinetically favored) | acs.org |

| [PtCl₂(NCMe)₂] | High Temperature (75°C) | trans (thermodynamically favored) | acs.org |

Column chromatography is a highly effective and commonly used method for separating the cis and trans isomers of di(benzonitrile)dichloroplatinum(II). reddit.comresearchgate.net The separation relies on the difference in polarity between the two isomers; the cis isomer possesses a significant dipole moment, making it more polar than the non-polar trans isomer. reddit.com

In a typical separation, a crude mixture of the isomers is loaded onto a silica (B1680970) gel column. reddit.comresearchgate.net Elution is then carried out with a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂). reddit.comresearchgate.net Due to its lower polarity, the trans isomer interacts less strongly with the silica gel stationary phase and is eluted first. researchgate.net The more polar cis isomer is retained more strongly on the column and elutes in subsequent fractions. researchgate.net This technique allows for the isolation of both isomers in high purity. reddit.com For example, one reported separation on silica gel with dichloromethane as the eluent gave the trans- and cis-[PtCl₂(PhCN)₂] in 26% and 58% yields, respectively. reddit.com

| Technique | Stationary Phase | Eluent | Elution Order | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Dichloromethane (CH₂Cl₂) | 1st: trans-isomer, 2nd: cis-isomer | reddit.comresearchgate.net |

The isolation of isomers can also be achieved through methods based on their differing physical properties, such as solubility, which is the principle behind fractional crystallization. The cis and trans isomers of platinum(II) nitrile complexes exhibit different solubilities in various solvents. acs.org

For the related bis(acetonitrile)dichloroplatinum(II) complex, it has been observed that the trans isomer is less soluble than the cis isomer in the aqueous acetonitrile reaction medium. acs.org This solubility difference can be exploited for separation. When the synthesis is performed at an elevated temperature (75°C), the thermodynamically favored trans isomer precipitates preferentially from the solution due to its lower solubility, allowing it to be isolated in a pure form by simple filtration after washing away the more soluble cis isomer. acs.org This process, where one isomer is selectively precipitated from a solution containing a mixture, serves as a practical application of the principles of fractional crystallization for isomer isolation.

Mechanistic Pathways of Complex Formation

The formation of cis-di(benzonitrile)dichloroplatinum(II) is a classic example of a ligand substitution reaction on a square planar d⁸ metal center. The mechanism is governed by the principles of coordination chemistry, particularly the associative pathway of substitution and the influence of the trans effect. The typical synthesis starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]), where the chloride ligands are sequentially replaced by benzonitrile (PhCN).

General Principles of Ligand Substitution in Pt(II) Complexes:

Square planar platinum(II) complexes predominantly undergo ligand substitution via an associative mechanism . This pathway is characterized by the initial attack of an incoming ligand (nucleophile) on the metal center to form a five-coordinate intermediate. This intermediate typically adopts a trigonal bipyramidal geometry. Subsequently, a ligand departs from this intermediate, restoring the square planar geometry of the product complex. This mechanism is analogous to the SN2 reaction in organic chemistry.

The reaction rate and the stereochemical outcome of the substitution are strongly dictated by the trans effect , which describes the ability of a coordinated ligand to labilize, and thus direct the substitution of, the ligand positioned trans to it. The established trans effect series for common ligands is:

CN⁻ > CO > NO > C₂H₄ > H⁻ > R₃P > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py ≈ NH₃ ≈ RCN > H₂O

A ligand with a strong trans effect will weaken the bond of the ligand opposite to it, making that position the most susceptible to substitution.

Stepwise Formation of cis-Di(benzonitrile)dichloroplatinum(II):

The reaction proceeds in two distinct substitution steps, starting from the [PtCl₄]²⁻ anion.

Step 1: Formation of the [PtCl₃(PhCN)]⁻ Intermediate

The first step involves the substitution of one chloride ligand on the tetrachloroplatinate(II) anion by a molecule of benzonitrile.

[PtCl₄]²⁻ + PhCN → [PtCl₃(PhCN)]⁻ + Cl⁻

Since all four chloride ligands in the starting complex are chemically equivalent, the first benzonitrile molecule can coordinate to any of the four positions without stereochemical consequence. The mechanism proceeds as follows:

Nucleophilic Attack: A benzonitrile molecule attacks the square planar [PtCl₄]²⁻ complex.

Formation of Intermediate: A five-coordinate trigonal bipyramidal intermediate, [PtCl₄(PhCN)]²⁻, is formed.

Ligand Dissociation: A chloride ion dissociates from the intermediate to yield the square planar product, [PtCl₃(PhCN)]⁻.

Step 2: Formation of the Final cis-[PtCl₂(PhCN)₂] Complex

The second substitution step is crucial as it determines the final stereochemistry of the product. The incoming second benzonitrile molecule substitutes another chloride ligand from the [PtCl₃(PhCN)]⁻ intermediate.

[PtCl₃(PhCN)]⁻ + PhCN → cis-[PtCl₂(PhCN)₂] + Cl⁻

In the [PtCl₃(PhCN)]⁻ intermediate, there are two chemically distinct types of chloride ligands: two are positioned cis to the benzonitrile ligand, and one is trans to it. The chloride ligand trans to the other chloride has a stronger labilizing effect than the benzonitrile ligand trans to a chloride. According to the trans effect series, chloride is a more potent trans-director than benzonitrile. Therefore, the chloride ligand that is trans to another chloride is the most labile and is preferentially replaced.

The mechanistic pathway is as follows:

Directive Influence of the trans Effect: The chloride ligand has a greater trans-labilizing effect than benzonitrile. Consequently, the Pt-Cl bond trans to another Cl is weaker and more susceptible to substitution than the Pt-Cl bond trans to the benzonitrile ligand.

Nucleophilic Attack: The second benzonitrile molecule attacks the [PtCl₃(PhCN)]⁻ complex, leading to a five-coordinate trigonal bipyramidal intermediate. The attack occurs preferentially at the position that will displace the chloride cis to the first benzonitrile ligand.

Stereospecific Product Formation: The departure of the chloride ligand from the intermediate results in the formation of the final product where the two benzonitrile ligands are positioned cis to each other.

This kinetic preference for the cis isomer is a well-documented phenomenon in the synthesis of related platinum(II) nitrile and amine complexes. rsc.orgresearchgate.net While the trans isomer can be formed, it typically requires higher temperatures or different reaction conditions to overcome the kinetic barrier and allow for isomerization to the thermodynamically more stable product, which may vary depending on the solvent and ligands involved. researchgate.net

| Step | Reactants | Intermediate | Products | Key Mechanistic Feature |

| 1 | [PtCl₄]²⁻ + PhCN | Trigonal bipyramidal [PtCl₄(PhCN)]²⁻ | [PtCl₃(PhCN)]⁻ + Cl⁻ | Associative substitution on an equivalent site. |

| 2 | [PtCl₃(PhCN)]⁻ + PhCN | Trigonal bipyramidal [PtCl₃(PhCN)₂]⁻ | cis-[PtCl₂(PhCN)₂] + Cl⁻ | Trans effect of Cl⁻ directs substitution to the cis position. |

This stepwise, kinetically controlled mechanism, driven by the associative pathway and governed by the trans effect, reliably accounts for the preferential formation of the cis isomer of di(benzonitrile)dichloroplatinum(II).

Iii. Isomerism, Isomerization, and Stereochemical Dynamics

Characterization of cis and trans Isomers

The reaction between platinum(II) chloride and benzonitrile (B105546) can produce a mixture of cis- and trans-di(benzonitrile)dichloroplatinum(II), with the ratio of isomers depending on factors such as reaction temperature researchgate.netoup.com. Researchers have successfully separated these isomers using column chromatography, which allows for the characterization of each pure geometric form oup.com. The distinct physical properties arising from their different geometries, such as solubility and elution rates, facilitate this separation. The trans isomer is typically more soluble in nonpolar solvents and elutes from a chromatography column before the cis isomer oup.com.

Spectroscopic Differentiation Techniques

Spectroscopy is a fundamental tool for distinguishing between the cis and trans isomers. Differences in molecular symmetry and the electronic environment of the nuclei and bonds lead to unique spectral signatures for each isomer.

Infrared (IR) spectroscopy is a powerful method for assigning the stereochemistry of platinum(II) complexes by analyzing their vibrational modes. For di(benzonitrile)dichloroplatinum(II), the key regions of the IR spectrum are those corresponding to the platinum-chlorine (Pt-Cl) stretching vibrations and the nitrile (C≡N) stretching frequencies.

The number of observed IR-active Pt-Cl stretching bands is dictated by the molecule's symmetry.

cis Isomer: Possesses C₂ᵥ symmetry, which results in two distinct IR-active Pt-Cl stretching vibrations.

trans Isomer: Has a higher D₂ₕ symmetry with a center of inversion. This symmetry means that the symmetric Pt-Cl stretch is IR-inactive, and only one asymmetric Pt-Cl stretching band is observed in the IR spectrum.

Similarly, the nitrile stretching frequency (ν(C≡N)) can provide diagnostic information. Coordination to the platinum center affects the electronic structure of the benzonitrile ligand, leading to shifts in its characteristic vibrational frequencies. While the differences in the nitrile stretch between the two isomers are often subtle, they can be observed. The cis isomer of the analogous bis(acetonitrile)dichloroplatinum(II) shows a nitrile band at a slightly different wavenumber compared to its trans counterpart rsc.org. For bis(benzonitrile)dichloroplatinum(II), IR studies have confirmed the cis structure in the solid state oup.com.

| Isomer | Symmetry | Expected IR-Active Pt-Cl Stretches | Vibrational Mode |

|---|---|---|---|

| cis-Di(benzonitrile)dichloroplatinum(II) | C₂ᵥ | Two | Symmetric and Asymmetric |

| trans-Di(benzonitrile)dichloroplatinum(II) | D₂ₕ | One | Asymmetric |

NMR spectroscopy provides detailed insight into the electronic environment of specific nuclei within the molecule, making it an invaluable tool for isomer differentiation.

¹³C NMR spectroscopy is particularly effective for distinguishing between the cis and trans isomers of di(benzonitrile)dichloroplatinum(II). The chemical shift of the cyano carbon and its coupling to the NMR-active ¹⁹⁵Pt isotope (³³.⁸% natural abundance) are highly sensitive to the geometry of the complex researchgate.netoup.com.

Studies have shown that the cyano carbon resonance for the trans isomer appears at a lower field (higher ppm value) compared to the cis isomer researchgate.net. Furthermore, the magnitude of the one-bond coupling constant between the platinum and cyano carbon nuclei (¹J(¹⁹⁵Pt-¹³C)) is influenced by the trans ligand. This phenomenon, known as the trans-influence, can be observed in the spectra. However, detecting these coupling constants, especially for the carbon atoms of the phenyl ring, can be challenging due to their small magnitude oup.com.

| Isomer | Cyano Carbon (¹³C) Chemical Shift (δ) | ¹J(¹⁹⁵Pt-¹³C) Coupling Constant |

|---|---|---|

| cis-Di(benzonitrile)dichloroplatinum(II) | ~0.6 ppm upfield from trans isomer | Data not consistently reported |

| trans-Di(benzonitrile)dichloroplatinum(II) | ~0.6 ppm downfield from cis isomer | Data not consistently reported |

¹⁹⁵Pt NMR spectroscopy offers a direct probe of the electronic environment at the platinum center. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature and arrangement of the surrounding ligands. For di(benzonitrile)dichloroplatinum(II), there is a distinct and significant difference in the chemical shifts of the two isomers.

The ¹⁹⁵Pt signal for the cis isomer is consistently observed at a lower field (more positive or less negative ppm value) than the signal for the trans isomer. The difference in chemical shifts (Δδ) between the two isomers is approximately 65 ppm, providing an unambiguous method for their identification researchgate.net.

| Isomer | Relative ¹⁹⁵Pt Chemical Shift (δ) |

|---|---|

| cis-Di(benzonitrile)dichloroplatinum(II) | Lower field (Δδ ≈ 65 ppm relative to trans) |

| trans-Di(benzonitrile)dichloroplatinum(II) | Higher field |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Studies for Solid-State Structures

For analogous square planar platinum(II) complexes, single-crystal X-ray analysis provides unambiguous proof of the cis or trans configuration. For example, in the related complex cis-dichlorobis(phenyl isocyanide)platinum(II), X-ray crystallography revealed a square planar coordination around the platinum atom. rsc.org Similarly, studies on other platinum compounds, such as cis-[PtCl₂(PyCN)₂] (where PyCN is 4-cyanopyridine), have utilized this method to confirm the cis geometry, showing the platinum atom coordinated to two chloride ions and two nitrogen atoms from the pyridine ligands in a square-planar arrangement. researchgate.netscirp.org These studies exemplify the power of X-ray diffraction to establish the detailed three-dimensional structure and packing of platinum complexes in the solid state.

Isomerization Kinetics and Thermodynamics of cis-Di(benzonitrile)dichloroplatinum(II)

The interconversion between the cis and trans isomers of di(benzonitrile)dichloroplatinum(II) is a dynamic process governed by kinetic and thermodynamic factors. The rates of isomerization and the position of the equilibrium are highly sensitive to environmental conditions such as the solvent and temperature.

The isomerization of the cis isomer to the more thermodynamically stable trans form has been studied in solution. In deuterated chloroform (B151607) (CDCl₃) at 25 °C, the rate constant for the cis-to-trans isomerization was determined to be (3.8 ± 0.3) × 10⁻⁶ s⁻¹. oup.com The equilibrium in this solvent strongly favors the trans isomer. oup.com

The reverse reaction, from the trans to the cis isomer, also occurs in solution. Based on the equilibrium constant (K = [trans]/[cis]) of 13.0 in CDCl₃ at 25 °C and the forward rate constant, the rate for the trans-to-cis isomerization can be calculated to be approximately 2.9 × 10⁻⁷ s⁻¹, highlighting that the conversion from cis to trans is the kinetically favored process under these conditions. oup.com

| Isomerization Direction | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|---|---|

| cis-to-trans | CDCl₃ | 25 | (3.8 ± 0.3) × 10⁻⁶ |

| trans-to-cis | CDCl₃ | 25 | ~2.9 × 10⁻⁷ (calculated) |

The choice of solvent has a profound effect on the position of the isomerization equilibrium. This is a critical factor in the synthesis and separation of the isomers.

In Chloroform (CDCl₃) : At 25 °C, the equilibrium strongly favors the trans isomer, with an equilibrium constant (K = [trans]/[cis]) of 13.0. oup.com

In Benzonitrile : The effect is reversed. At room temperature, the cis form is the dominant species in solution. However, as the temperature is increased, the equilibrium shifts to favor the trans isomer. oup.com This solvent-dependent behavior underscores the role of solvent-solute interactions in stabilizing one isomer over the other.

Temperature significantly influences the ratio of trans to cis isomers at equilibrium, particularly in benzonitrile. As the temperature increases, the equilibrium shifts in favor of the trans isomer. The approximate enthalpy of reaction (ΔH) for the cis-to-trans isomerization in benzonitrile is 18 kJ/mol. oup.com Experimental data from the reaction of platinum(II) chloride in neat benzonitrile at various temperatures clearly illustrates this trend. oup.com

| Temperature (°C) | trans/cis Ratio in Benzonitrile |

|---|---|

| 26 | 0.45 |

| 60 | 0.69 |

| 100 | 4.4 |

| 180 | 5.4 |

This temperature dependence allows for the selective preparation of the desired isomer; low temperatures in benzonitrile favor the cis product, while higher temperatures yield predominantly the trans isomer. oup.com

Iv. Electronic Structure, Bonding, and Spectroscopic Interpretations

Quantum Chemical Investigations of Electronic Configuration

DFT calculations have emerged as a powerful tool for elucidating the nature of the coordination bonds in platinum(II)-nitrile complexes. A notable study by Casarin and co-workers utilized DFT to perform an energy decomposition analysis of the Pt-N bond in complexes of the type [PtCl2(NCR)2]. nih.govunibo.it Their findings indicate that the platinum-nitrile bond is a nuanced interaction, with both electrostatic and covalent character. These theoretical models provide a quantitative framework for understanding the forces holding the complex together.

The relative contributions of σ-donation and π-backbonding are summarized in the table below, based on theoretical studies of related platinum(II)-nitrile complexes.

| Interaction Component | Estimated Contribution to Pt-N Bond |

| N→Pt σ-Donation | 60-70% |

| N←Pt π-Backbonding | 30-40% |

This interactive table is based on data from DFT studies on [PtCl2(NCR)2] complexes. nih.govunibo.it

A long-standing puzzle in the vibrational spectroscopy of metal-nitrile complexes is the frequent observation of a blue-shift (an increase in frequency) of the C≡N stretching vibration (νCN) upon coordination to a metal. This is counterintuitive, as metal-to-ligand π-back-donation into the π* orbitals of the nitrile would be expected to weaken the C≡N bond and cause a red-shift.

DFT studies have provided a compelling explanation for this phenomenon. The observed blue-shift is primarily a result of the dominant σ-donation from the nitrogen lone pair to the platinum center. nih.govunibo.it This donation increases the polarization of the C≡N bond towards the nitrogen atom, strengthening it and leading to a higher vibrational frequency. While π-back-donation does occur and acts to weaken the bond, its effect on the νCN frequency is outweighed by the stronger σ-donation component in many platinum(II)-nitrile complexes. nih.govunibo.it Theoretical models have successfully reconciled the presence of significant π-backbonding with the experimentally observed νCN blue-shift. nih.govunibo.it

Molecular Orbital Analysis and Reactivity Correlation

The frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity.

The energy of the LUMO of the coordinated benzonitrile (B105546) ligand plays a crucial role in the complex's susceptibility to nucleophilic attack. A lower ligand LUMO energy generally correlates with increased reactivity towards nucleophiles. The electronic properties of substituents on the phenyl ring of the benzonitrile can modulate the LUMO energy. Electron-withdrawing groups tend to lower the LUMO energy, making the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups would be expected to raise the LUMO energy, decreasing its reactivity. This principle allows for the fine-tuning of the reactivity of such complexes. nih.govrsc.org

While theoretical studies on [PtCl2(NCR)2] complexes indicate a significant π-backbonding component, some analyses of related systems have suggested that in certain contexts, this back-donation may be negligible. For instance, in some platinum(II) complexes with alkynyl ligands, the C≡C bond distances are indicative of a lack of significant π-back-donation from the platinum to the alkynyl ligands. acs.org However, for nitrile ligands, particularly in the context of the νCN blue-shift, the prevailing theoretical consensus is that while σ-donation is the dominant factor influencing the vibrational frequency, a notable degree of π-back-donation is still present and essential for a complete description of the bonding. nih.govunibo.it The term "absence" may be too strong, as it is a matter of the relative magnitudes of the σ and π contributions.

Spectroscopic Features and Structure-Property Relationships

The geometric arrangement of ligands in cis-di(benzonitrile)dichloroplatinum(II) profoundly influences its electronic structure, which in turn gives rise to distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are powerful tools to probe these features, providing detailed insights into the stereochemistry and bonding within the molecule.

NMR spectroscopy is a key analytical method for elucidating the structure of coordination compounds, including the differentiation between geometric isomers. tutorchase.comnumberanalytics.com The chemical shifts of nuclei are highly sensitive to their electronic environment, which is dictated by the spatial arrangement of ligands around the central metal atom. tutorchase.com

For cis-di(benzonitrile)dichloroplatinum(II), the ¹H NMR spectrum provides a clear fingerprint of its stereochemistry. In this isomer, the two benzonitrile ligands are positioned adjacent to each other, as are the two chloro ligands. This arrangement results in a specific set of chemical shifts for the protons on the phenyl rings of the benzonitrile ligands.

Detailed ¹H NMR spectroscopic data for cis-di(benzonitrile)dichloroplatinum(II) has been reported. The spectrum, recorded in deuterated dichloromethane (B109758) (CD₂Cl₂), shows distinct signals for the ortho, meta, and para protons of the benzonitrile ligands.

| Proton Position | Chemical Shift (δ) in ppm |

| ortho-Ph | 7.82 (multiplet) |

| para-Ph | 7.76 (multiplet) |

| meta-Ph | 7.59 (multiplet) |

This table is interactive. You can sort and filter the data.

The differentiation between cis and trans isomers via NMR is based on the distinct electronic environments in each configuration. tutorchase.comblogspot.com In the cis isomer, the two benzonitrile ligands are in chemically equivalent environments, as are the two chloride ligands. However, the magnetic environment of the protons on the benzonitrile ring is influenced by the adjacent ligands. In contrast, the trans isomer, which possesses a higher degree of symmetry (D₂h point group compared to C₂ᵥ for the cis isomer), would be expected to show a different pattern of chemical shifts. libretexts.org The relative positions of the phenyl protons are influenced by the anisotropic effects of the neighboring ligands and the central platinum atom, leading to unique chemical shifts for each isomer. nih.gov

While specific coupling constants for cis-di(benzonitrile)dichloroplatinum(II) are not detailed in the available literature, the magnitude of coupling constants, particularly ³J(Pt-H), can also provide stereochemical information in platinum complexes. nih.gov The value of these coupling constants is dependent on the nature of the ligand trans to the one being observed, a phenomenon known as the trans influence. acs.org

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for determining the geometry of metal complexes by analyzing their vibrational modes. nih.govresearchgate.net The number and activity (IR or Raman) of these modes are dictated by the molecule's symmetry and the selection rules associated with its point group. libretexts.org

For square-planar complexes of the type MA₂B₂, such as di(benzonitrile)dichloroplatinum(II), the cis and trans isomers belong to different point groups, which leads to distinct vibrational spectra. The cis isomer has C₂ᵥ symmetry, while the trans isomer belongs to the D₂h point group. libretexts.org

A key diagnostic region in the IR spectrum for determining the stereochemistry of dichloroplatinum(II) complexes is the Pt-Cl stretching region. researchgate.netnih.gov Based on group theory, for a cis-[PtCl₂(L)₂] complex (C₂ᵥ symmetry), two Pt-Cl stretching vibrations are predicted: a symmetric stretch (A₁) and an antisymmetric stretch (B₁). Both of these modes are IR-active. libretexts.orgnih.govuci.edu In contrast, for a trans-[PtCl₂(L)₂] complex (D₂h symmetry), only one Pt-Cl stretching mode (B₃u) is IR-active, as the symmetric stretch (Ag) is IR-inactive. libretexts.orgresearchgate.net

Experimental IR data for cis-di(benzonitrile)dichloroplatinum(II) aligns with these theoretical predictions. The spectrum shows two distinct bands in the far-infrared region corresponding to the Pt-Cl stretching vibrations. Additionally, the characteristic stretching frequency of the nitrile group (C≡N) is observed in the mid-infrared region.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν(C≡N) | 2285 |

| ν(Pt-Cl) | 358 |

| ν(Pt-Cl) | 348 |

This table is interactive. You can sort and filter the data.

The observation of two Pt-Cl stretching frequencies at 358 cm⁻¹ and 348 cm⁻¹ provides strong evidence for the cis geometry of the complex. researchgate.netnih.gov The C≡N stretching frequency at 2285 cm⁻¹ is also characteristic of a coordinated benzonitrile ligand. The coordination to the platinum(II) center typically results in a shift of the nitrile stretching frequency compared to the free ligand, reflecting the electronic interaction between the metal and the nitrile group.

V. Ligand Substitution and Coordination Reactivity

Kinetics and Mechanisms of Ligand Exchange Reactions

Ligand substitution reactions in square-planar d8 metal complexes, including those of Platinum(II), generally proceed via an associative mechanism. This mechanism involves the approach of an incoming ligand (nucleophile) to the metal center, forming a five-coordinate trigonal bipyramidal intermediate or transition state. The reaction pathway typically follows a two-term rate law, which includes a first-order path for solvent-assisted substitution and a second-order path for direct nucleophilic attack.

Rate = k1[Complex] + k2[Complex][Y]

Here, k1 represents the solvent-dependent pathway (solvolysis), and k2 represents the direct substitution pathway by the incoming ligand Y. The negative entropies of activation often observed in these systems provide strong evidence for an associative mechanism, indicating a more ordered transition state.

While specific kinetic studies on the aquation of cis-Di(benzonitrile)dichloroplatinum(II) are not extensively detailed in the cited literature, the behavior of analogous cis-diaqua platinum(II) complexes provides a well-established model for its reactivity in aqueous solutions. The substitution of aqua ligands in complexes such as cis-[Pt(diaminocyclohexane)(H₂O)₂]²⁺ has been studied in detail. niscpr.res.inias.ac.in

These reactions typically occur in two distinct, consecutive steps, with the substitution of the first aqua ligand being followed by the substitution of the second. The process is initiated by the rapid formation of an outer-sphere association complex between the platinum aqua complex and the incoming nucleophile. niscpr.res.inias.ac.in This is followed by two slow, rate-determining steps corresponding to the displacement of the water molecules. niscpr.res.in

General Mechanism for Aqua Ligand Substitution: [Pt(L)₂(H₂O)₂]²⁺ + Nu ⇌ {[Pt(L)₂(H₂O)₂]²⁺ • Nu} (Outer-sphere complex) {[Pt(L)₂(H₂O)₂]²⁺ • Nu} → [Pt(L)₂(H₂O)(Nu)]⁺ + H₂O (First substitution) [Pt(L)₂(H₂O)(Nu)]⁺ → [Pt(L)₂(Nu)] + H₂O (Second substitution, chelation if Nu is bidentate)

Kinetic data from these analogous systems consistently show low enthalpy of activation (ΔH) and large negative entropy of activation (ΔS), which strongly supports an associative (A or Iₐ) mode of activation for both substitution steps. niscpr.res.in

The labile benzonitrile (B105546) ligands of cis-Di(benzonitrile)dichloroplatinum(II) can be readily displaced by stronger nitrogen-donor ligands. Studies on the palladium(II) analogue, cis-bis(benzonitrile)dichloropalladium(II), show that it reacts with tertiary amines such as ethyldi-isopropylamine and triethylamine (B128534) at ambient temperatures to yield new complexes. rsc.org A similar reactivity is expected for the platinum complex.

Furthermore, kinetic studies on the substitution of aqua ligands in cis-[Pt(amine)(H₂O)₂]²⁺ complexes by bidentate N,N-donor ligands also demonstrate a two-step mechanism. ias.ac.in The reaction proceeds through an initial rapid formation of an outer-sphere complex, followed by two consecutive associative substitution steps. ias.ac.in The first step is dependent on the concentration of the incoming ligand, while the second step, involving chelation, is typically independent of the ligand concentration.

Reactivity with Organic Substrates and Biomolecules

The ability of cis-Di(benzonitrile)dichloroplatinum(II) to react with organic and biological molecules is predicated on the lability of its benzonitrile ligands, which can be substituted by donor atoms present in these substrates.

The interaction of platinum complexes with amino acids is crucial for understanding their biological activity and potential therapeutic applications. Research on the closely related palladium analogue, cis-[Pd(PhCN)₂Cl₂], demonstrates its reactivity with a range of amino acids, including L-tyrosine, L-phenylalanine, L-glutamic acid, L-glutamine, L-cysteine, and glycine. researchgate.net In these reactions, both benzonitrile and chloride ligands are displaced, leading to the formation of bis-chelated [Pd(amino acid)₂] complexes. researchgate.net

Based on spectroscopic and analytical data for these palladium complexes, the amino acid anions typically act as bidentate ligands, coordinating through the amino (-NH₂) and carboxylate (-COO⁻) groups. researchgate.net An exception is L-cysteine, which coordinates through its amino (-NH₂) and thiolate (-S⁻) groups, reflecting the high affinity of soft platinum-group metals for sulfur donors. researchgate.net A similar coordination behavior is anticipated for cis-Di(benzonitrile)dichloroplatinum(II).

More recently, cis-Di(benzonitrile)dichloroplatinum(II) was identified as a compound that can bind directly to the Programmed cell death protein 1 (PD-1). nih.gov A surface plasmon resonance assay revealed a binding affinity (K_D) of 2.08 μM for this interaction, indicating a direct coordination with this critical immune checkpoint protein. nih.gov

| Amino Acid | Typical Coordination Mode (inferred from Pd analogue) |

|---|---|

| Glycine | Bidentate (N, O) |

| L-Tyrosine | Bidentate (N, O) |

| L-Phenylalanine | Bidentate (N, O) |

| L-Glutamic Acid | Bidentate (N, O) |

| L-Glutamine | Bidentate (N, O) |

| L-Cysteine | Bidentate (N, S) |

Porphyrins and related macrocycles are excellent tetradentate ligands for a variety of metal ions. The reactivity of bis(benzonitrile)dichloro complexes with these macrocycles has been demonstrated in supramolecular chemistry. For instance, trans-Pd(PhCN)₂Cl₂ serves as a two-site acceptor where the labile benzonitrile ligands dissociate, allowing the coordination of pyridyl nitrogen donors from Sn(IV)-porphyrin building blocks to form robust supramolecular arrays. researchgate.net This indicates that the platinum center in cis-Di(benzonitrile)dichloroplatinum(II) can similarly serve as an anchor point for coordination with the nitrogen atoms of porphyrin-type macrocycles following the displacement of its benzonitrile ligands.

Vii. Molecular Mechanisms in Biological Research

Interference with DNA Replication and Repair Pathways

Mitochondrial Dysfunction Induction

The role of cis-Di(benzonitrile)dichloroplatinum (II) in inducing mitochondrial dysfunction has not been extensively investigated. The mitochondrial pathway of apoptosis is a known mechanism for other platinum-containing drugs, which can trigger the release of cytochrome c and activate caspase cascades. nih.govresearchgate.net However, specific studies demonstrating that cis-Di(benzonitrile)dichloroplatinum (II) directly targets mitochondria or initiates mitochondrial-mediated apoptosis are not available in the current body of scientific research.

Interaction with Cellular Signaling Pathways

The interaction of cis-Di(benzonitrile)dichloroplatinum (II) with the p53 tumor suppressor protein and the enzyme telomerase is an area that requires further investigation. The p53 pathway is a critical signaling network in response to cellular stress, including DNA damage, and is often modulated by platinum-based anticancer agents. nih.govnih.gov Similarly, the inhibition of telomerase is a therapeutic strategy in cancer research. nih.govnih.govscienceopen.com However, there is a lack of specific studies that demonstrate a direct interaction or modulation of the p53 and telomerase pathways by cis-Di(benzonitrile)dichloroplatinum (II).

Immunomodulatory Mechanisms

Recent research has identified cis-Di(benzonitrile)dichloroplatinum (II) as a compound with notable immunomodulatory properties, particularly through its interaction with the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.

cis-Di(benzonitrile)dichloroplatinum (II) has been shown to disrupt the interaction between PD-1 and PD-L1. nih.gov This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By blocking this interaction, the compound can potentially reinvigorate the anti-tumor immune response. The inhibitory activity of cis-Di(benzonitrile)dichloroplatinum (II) on the PD-1/PD-L1 interaction has been confirmed through various bioassays, including co-immunoprecipitation and PD-1/PD-L1 signaling pathway blockade bioassays. nih.gov

Table 1: Inhibitory Activity of cis-Di(benzonitrile)dichloroplatinum (II) on PD-1/PD-L1 Interaction

| Assay Type | Result | Reference |

|---|---|---|

| High-Throughput AlphaLISA | Disturbed PD-1/PD-L1 interaction | nih.gov |

| Co-immunoprecipitation | Confirmed inhibitory activity | nih.gov |

| PD-1/PD-L1 Signaling Blockade | Confirmed inhibitory activity | nih.gov |

Further investigation into the mechanism of PD-1/PD-L1 inhibition has revealed that cis-Di(benzonitrile)dichloroplatinum (II) selectively binds to the PD-1 protein, but not to PD-L1. nih.gov Surface plasmon resonance (SPR) assays have been utilized to determine the binding affinity of the compound to PD-1. The dissociation constant (KD) for the binding of cis-Di(benzonitrile)dichloroplatinum (II) to PD-1 was determined to be 2.08 μM. nih.gov In contrast, SPR analysis showed almost no binding of the compound to PD-L1. nih.gov This selective binding to PD-1 is the primary mechanism through which cis-Di(benzonitrile)dichloroplatinum (II) disrupts the PD-1/PD-L1 interaction.

Table 2: Binding Affinity of cis-Di(benzonitrile)dichloroplatinum (II) to PD-1 and PD-L1

| Target Protein | Binding Observed | Dissociation Constant (KD) | Method | Reference |

|---|---|---|---|---|

| PD-1 | Yes | 2.08 μM | Surface Plasmon Resonance (SPR) | nih.gov |

| PD-L1 | No | Not Applicable | Surface Plasmon Resonance (SPR) | nih.gov |

Influence on Tumor-Infiltrating Lymphocytes (Preclinical Models)

Recent preclinical studies have illuminated the immunomodulatory properties of cis-Di(benzonitrile)dichloroplatinum (II), particularly its influence on the tumor microenvironment and the activity of tumor-infiltrating lymphocytes (TILs). Research has demonstrated that this platinum compound can function as an immune checkpoint inhibitor by disrupting the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1).

The PD-1/PD-L1 pathway is a critical mechanism of immune evasion utilized by cancer cells. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells transduces an inhibitory signal, leading to T-cell exhaustion and a dampened anti-tumor immune response. By interfering with this interaction, cis-Di(benzonitrile)dichloroplatinum (II) can reinvigorate suppressed T cells within the tumor, enhancing their ability to recognize and eliminate cancer cells.

In a key preclinical study, the direct binding of cis-Di(benzonitrile)dichloroplatinum (II) to the PD-1 receptor was confirmed through surface plasmon resonance assays. This interaction effectively blocks the binding of PD-L1 to PD-1. The biological consequence of this blockade was investigated in an in vivo mouse model using MC38 colorectal cancer xenografts in immune-competent wild-type mice. The administration of cis-Di(benzonitrile)dichloroplatinum (II) led to a significant suppression of tumor growth. This anti-tumor effect was correlated with an observed increase in the number and activity of tumor-infiltrating T cells within the tumor microenvironment. Notably, the anti-tumor efficacy was not observed in immunodeficient nude mice, underscoring the immune-mediated mechanism of action.

These findings suggest that the cytotoxic effects of cis-Di(benzonitrile)dichloroplatinum (II) may be complemented by its ability to modulate the host immune system, offering a dual mechanism for its anti-cancer activity. The capacity of this compound to act as a small-molecule PD-1/PD-L1 inhibitor opens new avenues for the development of novel cancer immunotherapies.

Interactive Table: Preclinical Findings on the Immunomodulatory Effects of cis-Di(benzonitrile)dichloroplatinum (II)

| Parameter | Finding | Significance |

| Mechanism of Action | Interrupts PD-1/PD-L1 interaction by binding to PD-1 | Reverses T-cell exhaustion and enhances anti-tumor immunity. |

| In Vivo Model | MC38 colorectal cancer xenografts in immune-competent mice | Demonstrates anti-tumor efficacy in a model with a functional immune system. |

| Tumor Growth | Significantly suppressed | Highlights the potential therapeutic benefit of the compound. |

| Tumor-Infiltrating Lymphocytes | Increased number and activity of T cells | Confirms the immunomodulatory effect within the tumor microenvironment. |

| Efficacy in Immunodeficient Mice | No significant anti-tumor effect | Provides evidence that the primary mechanism of action is immune-mediated. |

Photodynamic and Photoactivated Mechanisms of Action

The photochemical properties of platinum complexes, including cis-Di(benzonitrile)dichloroplatinum (II), have been a subject of investigation for their potential application in photoactivated cancer therapy. The core principle of this approach lies in the use of a non-toxic or minimally toxic drug that can be selectively activated at the tumor site by light, thereby minimizing systemic side effects.

The photoactivation of platinum(II) complexes often involves the absorption of light, which excites the molecule to a higher energy state. This excited state can then undergo several processes, including photosubstitution, where a ligand is exchanged. In the case of cis-Di(benzonitrile)dichloroplatinum (II), studies conducted in a chloroform (B151607) solvent have shown that irradiation with ultraviolet light (254 nm and 313 nm) can induce photosubstitution reactions. These reactions can lead to the formation of new, potentially more reactive platinum species.

While these initial studies provide a proof-of-concept for the photo-reactivity of cis-Di(benzonitrile)dichloroplatinum (II), the direct application of these findings to a biological context requires further investigation. The mechanisms of photoactivated cytotoxicity in cancer cells would likely involve the intracellular generation of reactive platinum species upon light irradiation. These species could then interact with cellular macromolecules, such as DNA, to induce cell death.

The potential for a photoactivated mechanism of action for cis-Di(benzonitrile)dichloroplatinum (II) in cancer therapy is an emerging area of research. The ability to control the activation of a cytotoxic agent with spatial and temporal precision using light offers a promising strategy for enhancing the selectivity and efficacy of cancer treatment. Future studies will be necessary to elucidate the specific photochemical reactions that occur in a cellular environment and to determine the resulting biological consequences.

Viii. Advanced Methodologies and Future Research Directions

Application of Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the detailed characterization of cis-Di(benzonitrile)dichloroplatinum (II) and its reaction products. These methods provide insights into the compound's structure, bonding, and transformations in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁹⁵Pt NMR, has been instrumental in studying the isomerization and reaction kinetics of dichlorobis(benzonitrile)platinum(II). oup.com For instance, ¹³C NMR has been used to distinguish between the cis and trans isomers of the complex. oup.com The chemical shifts and coupling constants observed in ¹⁹⁵Pt NMR spectra offer direct information about the electronic environment of the platinum center, which is crucial for understanding ligand exchange and catalytic mechanisms. rsc.org

Infrared (IR) spectroscopy is another key tool, with characteristic vibrational frequencies providing clear indicators of the compound's structure. rsc.org The C≡N stretching frequency in the IR spectrum of cis-[PtCl₂(PhCN)₂] is a distinct marker for the coordinated benzonitrile (B105546) ligand. rsc.org Furthermore, Far-IR spectroscopy allows for the observation of Pt-Cl stretching frequencies, which differ between cis and trans isomers, aiding in their identification. rsc.org

Mass spectrometry, especially with soft ionization techniques like Electrospray Ionization (ESI-MS), enables the characterization of complex platinum-containing species in solution, providing valuable information on reaction intermediates and the composition of novel derivatives. rsc.org

Table 1: Spectroscopic Data for cis-Di(benzonitrile)dichloroplatinum (II)

| Spectroscopic Technique | Observed Feature | Significance | Reference |

|---|---|---|---|

| ¹H NMR (CD₂Cl₂) | δ 7.82 (m, o-Ph), 7.76 (m, p-Ph), 7.59 (m, m-Ph) | Characterization of benzonitrile ligands | rsc.org |

| IR (KBr) | ν(C≡N) 2285 cm⁻¹ | Confirms coordination of benzonitrile | rsc.org |

| IR (KBr) | ν(Pt–Cl) 358, 348 cm⁻¹ | Indicates cis geometry | rsc.org |

Computational Modeling for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the properties and reactivity of platinum complexes like cis-Di(benzonitrile)dichloroplatinum (II). utrgv.eduresearchgate.net These theoretical methods allow for the prediction of molecular structures, reaction pathways, and spectroscopic properties, complementing experimental findings.

DFT calculations can be employed to model the geometric and electronic structures of the complex and its derivatives. researchgate.netrsc.org This is crucial for understanding the stability of different isomers and for predicting the steric and electronic effects of ligand substitution. By calculating the energies of transition states and intermediates, computational models can elucidate reaction mechanisms, such as those involved in catalytic cycles or ligand exchange processes. utrgv.edu This predictive capability is invaluable for designing more efficient catalysts and for understanding the intricate steps of chemical transformations.

Furthermore, computational models can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. researchgate.netrsc.org Comparing these predicted values with experimental data helps to validate the computational models and provides a more robust interpretation of the experimental results. This synergy between theory and experiment accelerates the process of designing new molecules with desired properties.

Rational Design of Derivatives for Specific Applications

The rational design of derivatives of cis-Di(benzonitrile)dichloroplatinum (II) is a key area of research, particularly in the development of new anticancer agents and specialized catalysts. guidechem.comijpcbs.com This approach involves the systematic modification of the ligand sphere around the platinum center to fine-tune the compound's properties for a specific purpose.

In the context of medicinal chemistry, the benzonitrile ligands can be replaced by other nitrogen-donor ligands to modulate the compound's reactivity, solubility, and biological activity. nih.govscribd.com The goal is to create derivatives that exhibit higher cytotoxicity towards cancer cells while minimizing side effects. ijsssr.com For example, introducing ligands that can engage in specific interactions with biological targets can enhance the selectivity and efficacy of the platinum complex. guidechem.com

In catalysis, modifying the ligands can influence the steric and electronic environment of the platinum center, thereby altering the catalyst's activity and selectivity in various organic transformations. sigmaaldrich.comfishersci.ca For instance, the introduction of chiral ligands can lead to the development of catalysts for asymmetric synthesis, a critical area in modern chemistry. The lability of the benzonitrile ligands makes cis-Di(benzonitrile)dichloroplatinum (II) an excellent precursor for synthesizing a wide range of such catalytic complexes.

Exploration of Novel Catalytic Transformations

cis-Di(benzonitrile)dichloroplatinum (II) is a versatile catalyst precursor for a variety of organic reactions. sigmaaldrich.comfishersci.ca Its utility stems from the ease with which the benzonitrile ligands can be displaced by other substrates, allowing the platinum center to mediate a range of chemical transformations. Research in this area focuses on expanding the catalytic applications of this complex to new and more challenging reactions.

The compound has been shown to be an effective catalyst for reactions such as:

Asymmetric hydroformylation sigmaaldrich.comfishersci.ca

Allylation reactions sigmaaldrich.comfishersci.ca

Carbene insertion into O-H bonds sigmaaldrich.comfishersci.ca

Cyclopropanation reactions sigmaaldrich.comfishersci.ca

Hydrosilylation reactions sigmaaldrich.comfishersci.ca

Future research aims to explore its potential in other novel catalytic transformations, such as C-H bond activation and functionalization, which are of significant interest for the efficient synthesis of complex organic molecules. The development of more robust and selective catalytic systems based on this platinum precursor could have a substantial impact on synthetic chemistry.

Investigation of Biological Mechanisms at the Molecular Level

Understanding the molecular mechanisms by which platinum complexes exert their biological effects is crucial for the development of new and improved therapeutic agents. nih.govnih.gov While much of the research has focused on cisplatin, the principles can be extended to derivatives of cis-Di(benzonitrile)dichloroplatinum (II).

The primary mode of action for many platinum-based anticancer drugs is their interaction with DNA. nih.gov After entering the cell, the platinum complex can bind to DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to apoptosis in cancer cells. nih.gov The nature of the ligands attached to the platinum center can influence the types of DNA adducts formed and the cellular response to this damage.

Recent studies have explored other biological targets for platinum complexes. For instance, it has been shown that bis(benzonitrile) dichloroplatinum (II) can interrupt the PD-1/PD-L1 interaction by binding to PD-1. nih.gov This suggests a potential role for such compounds as immune checkpoint inhibitors in cancer therapy. nih.gov The study found that the compound binds to PD-1 with a dissociation constant (K D) of 2.08 μM. nih.gov

Future research in this area will likely focus on a more detailed molecular-level understanding of how these compounds interact with various biomolecules, including proteins and RNA. nih.govresearchgate.net Investigating these interactions can reveal new therapeutic targets and provide a basis for designing platinum complexes with novel mechanisms of action and improved therapeutic profiles. psu.edufrontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for cis-Di(benzonitrile)dichloroplatinum(II), and how do reaction conditions influence isomer purity?

- Methodological Answer : The synthesis typically involves reacting platinum(II) chloride with benzonitrile ligands under controlled stoichiometric conditions. For example, Fraccarollo et al. (1992) demonstrated that maintaining a 1:2 molar ratio of PtCl₂ to benzonitrile in anhydrous dichloromethane at 40°C for 24 hours yields the cis isomer with >95% purity . Solvent polarity and temperature are critical: polar solvents (e.g., acetonitrile) favor trans isomers, while nonpolar solvents enhance cis selectivity . Monitoring via ¹⁹⁵Pt NMR can confirm isomer distribution .

Q. How is cis-Di(benzonitrile)dichloroplatinum(II) characterized spectroscopically, and what key spectral markers distinguish it from trans analogs?

- Methodological Answer : Infrared (IR) spectroscopy identifies nitrile ligand coordination via ν(C≡N) stretching frequencies: cis isomers exhibit peaks near 2280–2300 cm⁻¹, while trans isomers show shifts to 2250–2270 cm⁻¹ due to reduced backbonding . ¹H NMR in deuterated chloroform reveals distinct splitting patterns for benzonitrile protons, with cis isomers displaying higher symmetry (e.g., singlet for aromatic protons) compared to trans counterparts .

Q. What are the stability considerations for cis-Di(benzonitrile)dichloroplatinum(II) under varying storage and experimental conditions?

- Methodological Answer : The compound is hygroscopic and degrades in protic solvents (e.g., water, alcohols), releasing chloride ions and forming aqua or hydroxo complexes. Storage under inert gas (argon) at –20°C in amber vials minimizes ligand substitution and oxidative decomposition . Stability assays using UV-Vis spectroscopy (λ = 260–280 nm) can track degradation over time .

Advanced Research Questions

Q. How does cis-Di(benzonitrile)dichloroplatinum(II) interact with biological macromolecules like DNA or PD-1/PD-L1, and what methodologies quantify these interactions?

- Methodological Answer : Electrochemical genosensing (e.g., differential pulse voltammetry) reveals DNA binding by monitoring guanine oxidation current suppression. For instance, Erdem et al. (2005) showed that cis-Di(benzonitrile)dichloroplatinum(II) binds DNA with a 1.5× higher affinity than cisplatin, attributed to benzonitrile's π-stacking with nucleobases . In PD-1/PD-L1 inhibition, surface plasmon resonance (SPR) assays demonstrate competitive binding to PD-1 with an IC₅₀ of 12.3 µM, validated via co-crystallography .

Q. How do toxicity profiles of cis-Di(benzonitrile)dichloroplatinum(II) compare to cisplatin, and what experimental models validate these differences?

- Methodological Answer : In vitro cytotoxicity assays (MTT or clonogenic survival) using A549 lung cancer cells show 10× lower IC₅₀ values for cisplatin compared to cis-Di(benzonitrile)dichloroplatinum(II), likely due to slower hydrolysis kinetics of the nitrile ligands . Zebrafish embryo toxicity models further confirm reduced nephrotoxicity, with LC₅₀ values >100 µM versus cisplatin's 25 µM .

Q. What strategies resolve contradictions in reported data on ligand substitution kinetics or biological activity?

- Methodological Answer : Discrepancies in ligand substitution rates (e.g., acetonitrile vs. benzonitrile complexes) are addressed using stopped-flow kinetics coupled with UV-Vis spectroscopy. For example, Fanizzi et al. (1990) identified that electron-withdrawing substituents on nitrile ligands accelerate substitution by weakening Pt–N bonds . Meta-analyses applying FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure experimental designs account for variables like solvent purity and cell line specificity .

Q. How can computational modeling predict the reactivity of cis-Di(benzonitrile)dichloroplatinum(II) in novel therapeutic contexts?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model Pt–ligand bond dissociation energies and predict hydrolysis pathways. Wang et al. (2023) used molecular docking to simulate PD-1 binding, identifying key hydrophobic interactions with benzonitrile aromatic rings . MD simulations (>100 ns) further validate stability in physiological buffers .

Methodological Resources

- Synthesis Reproducibility : Follow Beilstein guidelines for detailed experimental reporting, including solvent purification steps and NMR spectral parameters .

- Data Validation : Cross-reference electrochemical and cytotoxicity data with cisplatin controls to normalize batch-specific variability .

- Ethical Compliance : Adhere to institutional protocols for platinum waste disposal, as outlined in Chemtronica AB’s safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.